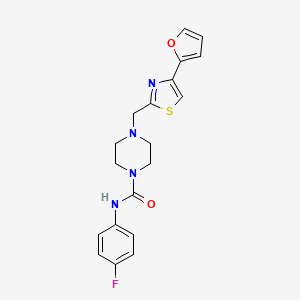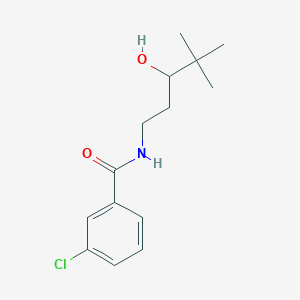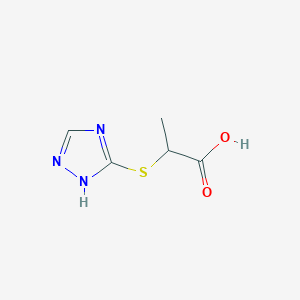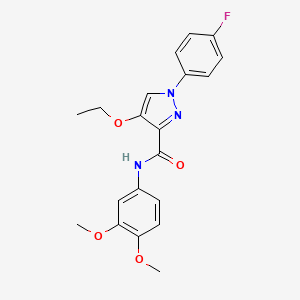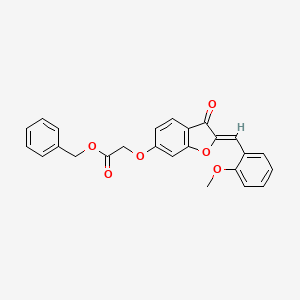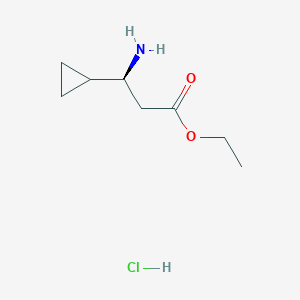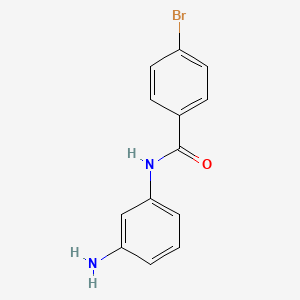
N-(3-aminophenyl)-4-bromobenzamide
説明
Synthesis Analysis
The synthesis of related compounds involves the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines . This method could potentially be adapted for the synthesis of “N-(3-aminophenyl)-4-bromobenzamide” by choosing appropriate starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of compounds similar to “N-(3-aminophenyl)-4-bromobenzamide” is characterized by the presence of an amine group attached to a phenyl ring, which is further linked to a butanamide moiety . The presence of different substituents on the phenyl ring and the butanamide part of the molecule can significantly influence the compound’s properties and reactivity .
Chemical Reactions Analysis
The chemical reactions involving compounds like “N-(3-aminophenyl)-4-bromobenzamide” are likely to be centered around the amine functionality . The amine group can participate in various reactions, such as the formation of imines or amides, and can act as a nucleophile in addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-aminophenyl)-4-bromobenzamide” would be influenced by its functional groups. The amine group can engage in hydrogen bonding, which could affect the compound’s solubility and boiling point. The presence of a phenyl ring could contribute to the compound’s UV absorption characteristics.
科学的研究の応用
Mass Spectrometry Analysis
N-(3-aminophenyl)-4-bromobenzamide: has been studied for its behavior in mass spectrometry, particularly in gas-phase fragmentation. Researchers have observed a unique N–O exchange rearrangement in protonated molecules of this compound, which is significant for identifying and differentiating isomers . This application is crucial in environmental analysis, food and drug analysis, and the study of synthetic polymers and bio-polymers.
Vibrational Spectroscopy
The compound’s molecular structure has been analyzed using Density Functional Theory (DFT) , which supports the experimental data on vibrational modes . This application is important for understanding the intrinsic properties of the molecule, which can be relevant in material science and the development of new pharmaceuticals.
Molecular Docking Studies
N-(3-aminophenyl)-4-bromobenzamide: has potential applications in molecular docking studies to explore interactions with various biological targets. For instance, it can be used to investigate the binding efficiency with proteins or enzymes, which is a fundamental step in drug discovery and design .
Dielectric Studies
The compound’s dielectric properties, such as dielectric constant and relaxation time, have been determined, which are valuable in the study of molecular interactions and the design of materials with specific electrical properties .
Biological Activity Analysis
There is a potential for N-(3-aminophenyl)-4-bromobenzamide to be used in the analysis of biological activities. Its interactions with biological molecules can be studied to determine its efficacy as a therapeutic agent or its toxicity profile .
Nanotechnology
While not directly mentioned in the search results, compounds like N-(3-aminophenyl)-4-bromobenzamide could be investigated for their applications in nanotechnology, particularly in the development of biosensors and nanocomposites . Their molecular structure could be utilized to improve the performance of electrochemical sensors.
将来の方向性
特性
IUPAC Name |
N-(3-aminophenyl)-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBDBHKTZBEWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)-4-bromobenzamide | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

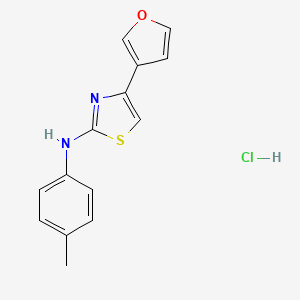
![N-[3-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B2595694.png)
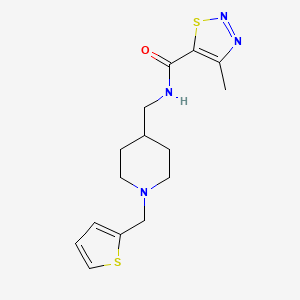

![2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2595699.png)
